molecular formula C11H9BrFNO2 B11838202 Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Cat. No.: B11838202
M. Wt: 286.10 g/mol
InChI Key: XUSPKFNHWSSXGC-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 3-bromoindole with ethyl chloroformate in the presence of a base, followed by fluorination using a suitable fluorinating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Researchers explore its potential as a lead compound for drug development.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 3-Bromo-6-fluoroindole-1-carboxylate
  • Ethyl 3-Bromo-5-chloroindole-1-carboxylate
  • Ethyl 3-Bromo-5-methylindole-1-carboxylate

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoroindole-1-carboxylate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3

InChI Key

XUSPKFNHWSSXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Origin of Product

United States

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